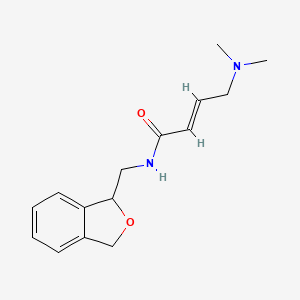

(E)-N-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)-4H-1,2,4-triazol-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

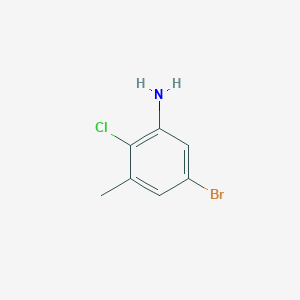

The compound is a derivative of furan and triazole. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Triazoles refer to either one of a pair of isomeric chemical compounds with molecular formula C2H3N3, having a five-membered ring of two carbon atoms and three nitrogen atoms .

科学的研究の応用

Synthesis and Antimicrobial Activities

Some novel 1,2,4-triazole derivatives, including compounds related to the target chemical structure, have been synthesized for their antimicrobial activities. These compounds have shown varying degrees of effectiveness against microorganisms, indicating potential applications in developing new antimicrobial agents. The synthetic approach involved the reaction of various ester ethoxycarbonylhydrazones with primary amines, leading to derivatives with good or moderate activities against the test microorganisms (Bektaş et al., 2007).

Novel Synthetic Routes and Equilibrium Studies

Research on hetarylaminomethylidene derivatives of furan-2(3H)-ones, including structures similar to the target chemical, has provided insights into synthetic methods and the E-/Z-equilibrium of the synthesized compounds. This equilibrium is influenced by various factors such as the configuration of intermediates and the presence of intramolecular interactions. The methodology offers advantages like short reaction times, high yields, and ease of product purification, showcasing the compound's relevance in synthetic organic chemistry (Tikhomolova et al., 2023).

Anticancer and Antiangiogenic Effects

A study on thioxothiazolidin-4-one derivatives related to the target chemical investigated their anticancer and antiangiogenic effects in a mouse model. These compounds significantly reduced tumor volume and cell number while increasing the lifespan of the mice. Moreover, they exhibited strong antiangiogenic effects, suppressing tumor-induced endothelial proliferation. This research suggests the potential of such derivatives for anticancer therapy, highlighting their ability to inhibit tumor growth and angiogenesis (Chandrappa et al., 2010).

Coordination Polymers and Fluorescent Properties

Research into the coordination polymers of Cu(II) with N4-substituted 1,2,4-triazoles and 4,4′-bipyridine, involving compounds akin to the target chemical, has expanded understanding of their structural properties and potential applications. These polymers exhibit unique coordination modes and structural motifs, providing a basis for further exploration in materials science and coordination chemistry (Białońska et al., 2010). Additionally, new derivatives of 4-amino-7-nitrobenzofurazan, related to the target compound, have been synthesized and studied for their fluorescent properties. This research could inform the development of new fluorescent probes for biological and chemical applications (Bem et al., 2007).

作用機序

特性

IUPAC Name |

(E)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N4O/c14-9-1-3-12(15)11(5-9)13-4-2-10(20-13)6-18-19-7-16-17-8-19/h1-8H/b18-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHMUWRLUFEAIU-NGYBGAFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=CC=C(O2)C=NN3C=NN=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)C2=CC=C(O2)/C=N/N3C=NN=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-allyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2986274.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2986279.png)

![Methyl 4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2986282.png)

![2-(4-methylphenyl)sulfanyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2986292.png)

![2-(4-fluorophenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2986293.png)

![2-(4-oxo-2-thioxo-5-{[2-(trifluoromethyl)phenyl]methylene}-1,3-thiazolan-3-yl)hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2986295.png)